molecular formula C16H24N2O B7513102 N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide

N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide

Cat. No. B7513102
M. Wt: 260.37 g/mol
InChI Key: PEYMDOFUUZQQHV-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide, also known as JNJ-31020028, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide involves the inhibition of both DAT and SERT. DAT is responsible for the reuptake of dopamine from the synaptic cleft, while SERT is responsible for the reuptake of serotonin. By inhibiting both transporters, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide increases the levels of dopamine and serotonin in the synaptic cleft, which can have a positive effect on the symptoms of Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on the symptoms of Parkinson's disease, schizophrenia, and addiction. Additionally, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction.

Advantages and Limitations for Lab Experiments

N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has several advantages for lab experiments. The compound has been extensively studied and has a well-understood mechanism of action, making it a reliable tool for researchers. Additionally, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has a low potential for abuse and addiction, making it a safe compound to work with.
However, there are also limitations to using N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments. The compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has a complex mechanism of action that involves the inhibition of both DAT and SERT, which can make it difficult to isolate the effects of the compound on a specific neurotransmitter system.

Future Directions

There are several future directions for the study of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide. One area of research is the potential therapeutic applications of the compound in other diseases, such as depression and anxiety. Additionally, researchers could investigate the long-term effects of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide on the brain and its potential for neuroprotection. Finally, researchers could study the potential of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide as a tool for understanding the role of dopamine and serotonin in various diseases.

Synthesis Methods

The synthesis of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide involves a multi-step process that starts with the reaction of 4-methylpiperidine with 3,5-dimethylbenzoyl chloride to form the intermediate 3,5-dimethyl-N-(4-methylpiperidin-1-yl)benzamide. This intermediate is then reacted with 1-methylpiperidine to produce the final product, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide.

Scientific Research Applications

N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. The compound has been found to have a unique mechanism of action that involves the inhibition of the dopamine transporter (DAT) and the serotonin transporter (SERT). This dual inhibition results in an increase in the levels of dopamine and serotonin in the brain, which can have a positive effect on the symptoms of these diseases.

properties

IUPAC Name

N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12-9-13(2)11-14(10-12)16(19)18(4)15-5-7-17(3)8-6-15/h9-11,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYMDOFUUZQQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide

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